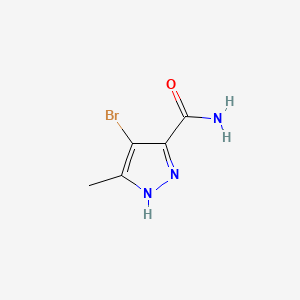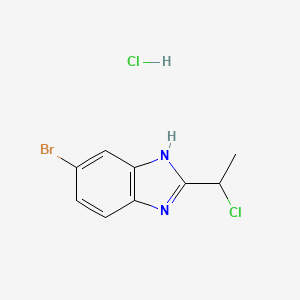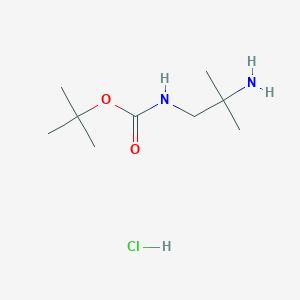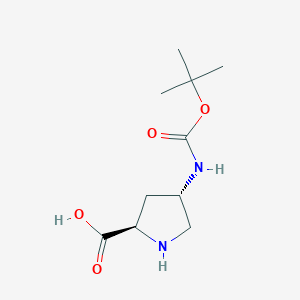
2-(Benzylamino)-3-methylbutanoic acid hydrochloride
Overview
Description
2-(Benzylamino)-3-methylbutanoic acid hydrochloride is a derivative of benzylamine . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This colorless water-soluble liquid is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .
Synthesis Analysis
Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . The hydrochloride salt of benzylamine, C6H5CH2NH3Cl or C6H5CH2NH2·HCl, is prepared by reacting benzylamine with hydrochloric acid .Molecular Structure Analysis
The molecular structure of benzylamine consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . The molecular formula of benzylamine is C7H9N .Chemical Reactions Analysis
Benzylamine is a stronger base than its toluidine isomers and reacts strongly alkaline even if diluted with some water (pH 11.6 in water at 100 g/L). It forms addition compounds with, e.g., phenol (1 : 3, mp 15.3 o C), p-cresol (1 : 1, mp 6 o C), and formic acid (1 : 1, mp 81 o C) .Physical And Chemical Properties Analysis
Benzylamine is a colorless liquid with a weak, ammonia-like odor . It has a density of 0.981 g/mL , a melting point of 10 °C , and a boiling point of 185 °C . It is miscible in water and is also miscible in ethanol, diethyl ether, and is very soluble in acetone .Scientific Research Applications
X-ray Crystallography and Structural Analysis
- Enzymatic Inhibition Component : Compounds structurally related to 2-(Benzylamino)-3-methylbutanoic acid have been identified as components of enzymatic inhibitors like bestatin, which inhibits aminopeptidase B and leucine aminopeptidase. X-ray crystallography was utilized to determine the stereochemistry of such components, providing insight into their inhibitory mechanisms (Nakamura et al., 1976).
Synthesis and Chemical Transformations
- Asymmetric Syntheses : Research has demonstrated the total asymmetric synthesis of norcoronamic acid and coronamic acids from the diastereoselective cyclization of related nitriles. These syntheses contribute to the understanding of complex molecular constructions and their potential applications in medicinal chemistry (Gaucher et al., 1994).
Molecular Characterization and Analysis
- Carcinogenicity Studies : The carcinogenic properties of lactones related to 2-(Benzylamino)-3-methylbutanoic acid were explored through X-ray crystal structure analyses. Understanding the structural configurations of these compounds aids in assessing their biological activities and potential risks (Jones et al., 1968).
Adsorptive Separation Studies
- Separation of Hydrocarbons : Studies involving the adsorptive separation of isobutene and isobutane on metal-organic frameworks highlight the potential application of related compounds in enhancing separation processes, contributing to advancements in chemical engineering and material science (Hartmann et al., 2008).
Biological Imaging Applications
- Zn(II) Sensors : Research into the development of fluorescent sensors for Zn(II), incorporating structural analogs of 2-(Benzylamino)-3-methylbutanoic acid, has provided tools for biological imaging, enhancing our understanding of zinc's role in biological systems (Nolan et al., 2006).
Inhibitory Studies
- Enzyme Inhibition : Compounds like 2-Benzyl-3,4-iminobutanoic acid have been evaluated for their inhibitory activity against carboxypeptidase A, showcasing the potential therapeutic applications of structurally related compounds (Park & Kim, 2001).
Novel Compound Identification
- Discovery of New Amino Acids : The identification of novel amino acids in root nodule hydrolysates, structurally akin to 2-(Benzylamino)-3-methylbutanoic acid, opens new avenues for research in plant biology and symbiosis (Shaw et al., 1981).
Safety and Hazards
properties
IUPAC Name |
2-(benzylamino)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(2)11(12(14)15)13-8-10-6-4-3-5-7-10;/h3-7,9,11,13H,8H2,1-2H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIYSQCOMFAOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396964-70-7 | |
| Record name | 2-(benzylamino)-3-methylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




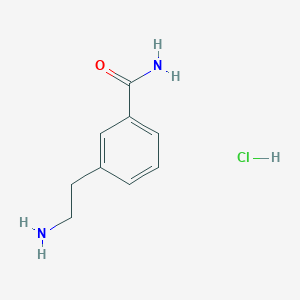
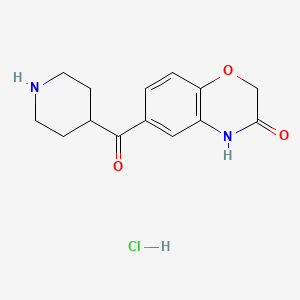
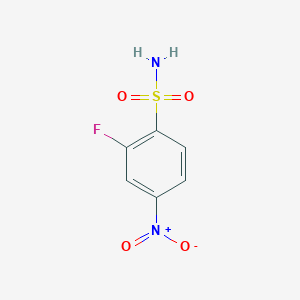
![5-[4-(Allyloxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1520824.png)

![2,2,2-trifluoroethyl N-[1-(carbamoylmethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B1520826.png)
![tert-butyl N-{[(3-bromophenyl)carbamoyl]methyl}carbamate](/img/structure/B1520827.png)
![3-Amino-1-[(1,1-dimethylethoxy)carbonyl]-3-piperidineacetic acid methyl ester](/img/structure/B1520828.png)
